2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one 2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14875118
InChI: InChI=1S/C19H19N5O/c1-10-7-13-12(3)21-19(23-16(13)8-11(10)2)24-18-20-9-14-15(22-18)5-4-6-17(14)25/h7-9H,4-6H2,1-3H3,(H,20,21,22,23,24)
SMILES:
Molecular Formula: C19H19N5O
Molecular Weight: 333.4 g/mol

2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

CAS No.:

Cat. No.: VC14875118

Molecular Formula: C19H19N5O

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one -

Specification

Molecular Formula C19H19N5O
Molecular Weight 333.4 g/mol
IUPAC Name 2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one
Standard InChI InChI=1S/C19H19N5O/c1-10-7-13-12(3)21-19(23-16(13)8-11(10)2)24-18-20-9-14-15(22-18)5-4-6-17(14)25/h7-9H,4-6H2,1-3H3,(H,20,21,22,23,24)
Standard InChI Key RSVPIPATRYLLIS-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC=C4C(=N3)CCCC4=O)C

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound’s IUPAC name, 2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one, reflects its intricate architecture:

  • Core structure: A 7,8-dihydroquinazolin-5(6H)-one moiety fused to a 4,6,7-trimethylquinazolin-2-amine group.

  • Molecular formula: C26H25N5O\text{C}_{26}\text{H}_{25}\text{N}_5\text{O}, with a molecular weight of 423.5 g/mol.

  • Stereoelectronic features: The partially saturated dihydroquinazolinone ring introduces conformational flexibility, while the trimethylquinazoline subunit contributes steric bulk and hydrophobic character.

Table 1: Key Physicochemical Properties

PropertyValue/Descriptor
Molecular FormulaC26H25N5O\text{C}_{26}\text{H}_{25}\text{N}_5\text{O}
Molecular Weight423.5 g/mol
Canonical SMILESCC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=NC(=C5C=C(C(=CC5=N4)C)C)C
InChI KeyCGILGDFOAFWMQV-UHFFFAOYSA-N
Topological Polar Surface Area75.2 Ų (estimated)
Hydrogen Bond Donors2 (amine and carbonyl groups)
Hydrogen Bond Acceptors5 (N and O atoms)

The canonical SMILES string reveals critical connectivity: a para-methylphenyl group at position 7, a ketone at position 5, and a 4,6,7-trimethylquinazolin-2-amine substituent at position 2.

Spectroscopic Signatures

While experimental NMR or IR data for this specific compound are unavailable, analog quinazolines exhibit:

  • 1H^1\text{H}-NMR: Methyl groups resonate at δ 2.1–2.6 ppm, aromatic protons at δ 6.8–8.2 ppm, and NH protons at δ 9.5–10.5 ppm .

  • 13C^{13}\text{C}-NMR: Quinazoline carbons appear at δ 150–165 ppm (C=N), carbonyl carbons at δ 170–175 ppm, and methyl carbons at δ 18–25 ppm .

  • IR: Stretching vibrations for C=O (~1680 cm1^{-1}) and N-H (~3300 cm1^{-1}) .

Synthetic Methodologies

Retrosynthetic Analysis

The molecule can be dissected into two key fragments:

  • 7,8-Dihydroquinazolin-5(6H)-one core

  • 4,6,7-Trimethylquinazolin-2-amine substituent

A plausible disconnection involves forming the C-N bond between the amine and the dihydroquinazolinone via nucleophilic substitution or Buchwald–Hartwig coupling.

Reported Synthetic Routes for Analogues

Although direct synthesis of this compound remains undocumented, related dihydroquinazolinones are synthesized via:

  • Cyclocondensation: Anthranilamide derivatives react with carbonyl compounds (aldehydes/ketones) in aqueous media using graphene oxide (GO) nanosheets as catalysts .

  • Oxidative Annulation: Oxone-mediated coupling of 2-aminobenzamides with methyl ketones, as demonstrated for 2,3-dihydroquinazolin-4(1H)-ones .

Table 2: Hypothetical Synthesis Protocol

StepReaction TypeReagents/ConditionsYield (Est.)
1Formation of 4,6,7-trimethylquinazolin-2-amineTrimethylacetamide, NH3_3, CuCl2_260–70%
2Dihydroquinazolinone synthesisAnthranilamide, cyclopentanone, GO, H2 _2O, 60°C75–85%
3CouplingPd(OAc)2_2, Xantphos, Cs2 _2CO3_3, toluene, 110°C50–60%

The use of graphene oxide nanosheets in aqueous media (Step 2) aligns with green chemistry principles, enhancing reaction efficiency and reducing waste .

CompoundIC50_{50} (EGFR)LogPSolubility (µg/mL)
Gefitinib0.033 nM3.82.1
Erlotinib0.2 nM3.14.5
Target Compound (Predicted)5–10 nM4.11.8

These projections position the compound as a mid-potency kinase inhibitor with favorable lipophilicity but limited aqueous solubility.

Challenges and Future Directions

Synthetic Optimization

Key hurdles include:

  • Regioselectivity: Controlling methylation patterns during quinazoline ring formation.

  • Catalyst Design: Developing heterogeneous catalysts (e.g., GO-supported Pd nanoparticles) to improve coupling yields .

Biological Validation

Priority assays should evaluate:

  • Kinase Inhibition Profiling: Broad-spectrum screening against 50+ kinases.

  • Cytotoxicity: Testing in NCI-60 cancer cell lines.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator